1-Chloromethyl-3-(1,1-dimethylethyl)benzene 1-Chloromethyl-3-(1,1-dimethylethyl)benzene
Brand Name: Vulcanchem
CAS No.: 38580-79-9
VCID: VC3770989
InChI: InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3
SMILES: CC(C)(C)C1=CC=CC(=C1)CCl
Molecular Formula: C11H15Cl
Molecular Weight: 182.69 g/mol

1-Chloromethyl-3-(1,1-dimethylethyl)benzene

CAS No.: 38580-79-9

Cat. No.: VC3770989

Molecular Formula: C11H15Cl

Molecular Weight: 182.69 g/mol

* For research use only. Not for human or veterinary use.

1-Chloromethyl-3-(1,1-dimethylethyl)benzene - 38580-79-9

Specification

CAS No. 38580-79-9
Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
IUPAC Name 1-tert-butyl-3-(chloromethyl)benzene
Standard InChI InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3
Standard InChI Key QZWCABOLGIVZCP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC(=C1)CCl
Canonical SMILES CC(C)(C)C1=CC=CC(=C1)CCl

Introduction

Chemical Identity and Properties

Structural Information

1-Chloromethyl-3-(1,1-dimethylethyl)benzene, also known by its IUPAC name 1-tert-butyl-3-(chloromethyl)benzene, is an organic compound characterized by a benzene ring substituted with a tert-butyl group at position 3 and a chloromethyl group at position 1. This compound has a CAS number of 38580-79-9, which serves as its unique identifier in chemical databases and literature. The chloromethyl group confers particular reactivity to the molecule, making it useful for various synthetic applications.

Physico-chemical Properties

The compound possesses specific physical and chemical properties that determine its behavior in different environments and reactions. With a molecular formula of C11H15Cl and a molecular weight of 182.69 g/mol, it exists as a stable organic compound under standard conditions. Its structure can be represented using several standard notations including InChI (InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3) and SMILES (CC(C)(C)C1=CC=CC(=C1)CCl), facilitating its identification across chemical databases.

The following table summarizes the key physical and chemical properties of 1-Chloromethyl-3-(1,1-dimethylethyl)benzene:

PropertyValue
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Physical StateLiquid at room temperature
Boiling PointApproximately 165°C
SolubilitySoluble in organic solvents, insoluble in water
CAS Number38580-79-9
DSSTOX Substance IDDTXSID40191901

The chloromethyl functional group in this compound is particularly reactive and can participate in various nucleophilic substitution reactions, making it valuable as a synthetic intermediate.

Synthesis Methodologies

General Synthetic Routes

The synthesis of 1-Chloromethyl-3-(1,1-dimethylethyl)benzene typically involves chloromethylation of 1-(1,1-dimethylethyl)benzene (tert-butylbenzene). This process generally employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction follows an electrophilic aromatic substitution mechanism, where the tert-butyl group directs the chloromethylation predominantly to the meta position.

While the search results don't provide specific synthetic procedures for this compound, the approach would likely be similar to other chloromethylation reactions of substituted benzenes. The directing effects of the tert-butyl group play a crucial role in determining the regioselectivity of the reaction.

Reaction Mechanisms

The chloromethylation reaction likely proceeds through the following steps:

  • Formation of a chloromethyl cation intermediate from formaldehyde and hydrogen chloride

  • Electrophilic attack of this cation on the aromatic ring

  • Loss of a proton to restore aromaticity

  • Formation of the final product with the chloromethyl group predominantly at the meta position relative to the tert-butyl group

The presence of the tert-butyl group influences the reaction outcome through both steric and electronic effects, directing the incoming chloromethyl group to specific positions on the benzene ring.

Biological Activity and Toxicological Profile

Toxicity Studies

Toxicological evaluations of 1-Chloromethyl-3-(1,1-dimethylethyl)benzene and related compounds are essential for assessing their safety profiles. Studies on chlorinated benzene derivatives have revealed that exposure to high concentrations can lead to liver damage in animal models, highlighting the importance of careful evaluation before therapeutic applications.

Additionally, research has indicated potential environmental concerns, as this compound may exhibit toxicity toward higher plants and aquatic organisms. The chloromethyl group's reactivity is likely responsible for some of these toxicological effects, as it can form covalent bonds with biological nucleophiles such as proteins and DNA.

Study TypeKey FindingsImplications
Acute ToxicityPotential liver damage at high concentrationsCareful dose monitoring required
Environmental ImpactPossible toxicity to aquatic life and plantsEnvironmental precautions needed
CarcinogenicityStructural alerts due to chloromethyl groupFurther evaluation recommended

These toxicological considerations underline the importance of proper handling and safety measures when working with 1-Chloromethyl-3-(1,1-dimethylethyl)benzene.

Applications in Chemical Research

Organic Synthesis

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 1-Chloromethyl-3-(1,1-dimethylethyl)benzene typically employs multiple spectroscopic techniques to confirm its structure and purity. NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, with characteristic signals for the tert-butyl group, aromatic protons, and the chloromethyl group.

Mass spectrometry can confirm the molecular weight and fragmentation pattern, while infrared spectroscopy reveals functional group information, particularly the C-Cl stretching vibration of the chloromethyl group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as an effective method for analyzing 1-Chloromethyl-3-(1,1-dimethylethyl)benzene. Reverse-phase HPLC using a mobile phase of acetonitrile and water has been employed for separation and analysis. For applications requiring mass spectrometry, formic acid can be used instead of phosphoric acid in the mobile phase.

Chromatographic analysis allows for:

  • Determination of compound purity

  • Identification and quantification in complex mixtures

  • Monitoring of reaction progress during synthesis

  • Quality control in research and manufacturing contexts

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of 1-Chloromethyl-3-(1,1-dimethylethyl)benzene and its derivatives could provide valuable insights into their potential therapeutic applications. Systematic modification of the core structure, particularly replacement of the chloromethyl group with other functional groups, might yield compounds with enhanced biological activities and reduced toxicity profiles.

Sustainable Synthesis Methods

Development of more environmentally friendly synthesis routes for 1-Chloromethyl-3-(1,1-dimethylethyl)benzene represents another promising research direction. Current chloromethylation methods often involve hazardous reagents and generate significant waste. Green chemistry approaches, such as catalytic methods or flow chemistry techniques, could provide more sustainable alternatives.

Advanced Applications

Exploration of novel applications for 1-Chloromethyl-3-(1,1-dimethylethyl)benzene in emerging fields such as materials science, nanotechnology, or targeted drug delivery systems offers exciting possibilities. The compound's reactive chloromethyl group and structurally interesting tert-butyl substituent could enable the development of new materials or pharmaceutical conjugates with tailored properties.

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